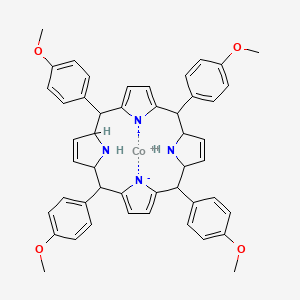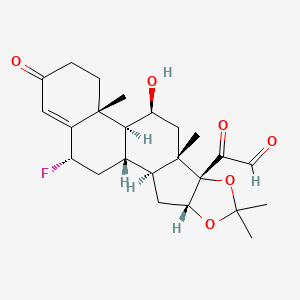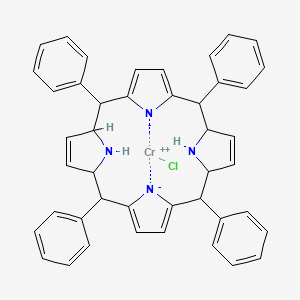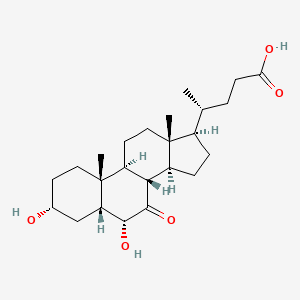
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrins. Porphyrins are large, conjugated cyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique photochemical, electrochemical, and catalytic properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. One common method is the condensation of pyrrole with an aldehyde derivative, followed by the insertion of cobalt into the porphyrin ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. The resulting porphyrin is then metallated with cobalt(II) acetate to form the final complex .
Analyse Des Réactions Chimiques
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst for various organic reactions, including the oxidation of organic substratesAdditionally, it is used in the development of sensors and molecular wires due to its unique electrochemical properties .
Mécanisme D'action
The mechanism of action of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the cobalt ion with the nitrogen atoms in the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating the transfer of electrons. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar compounds include other cobalt porphyrins and metalloporphyrins with different substituents on the phenyl rings. For example, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin and 5,10,15,20-tetrakis(4-methylphenyl)porphyrin are structurally similar but have different functional groups that affect their chemical and physical properties. The uniqueness of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide lies in its methoxy substituents, which enhance its electron-donating properties and stability .
Propriétés
Formule moléculaire |
C48H46CoN4O4 |
|---|---|
Poids moléculaire |
801.8 g/mol |
Nom IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
Clé InChI |
RCDUMZWQGUXLNG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
